molecular formula C26H16N2O2 B12797186 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione CAS No. 6336-93-2

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione

Cat. No.: B12797186
CAS No.: 6336-93-2
M. Wt: 388.4 g/mol
InChI Key: SFJAMILOEWDTPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione, can be achieved through various methods. Some common synthetic routes include:

    Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.

    Beirut Method: This method uses oxidative cyclization of 1,2-diaminobenzene or diphenylamines.

    Reductive Cyclization: This involves the cyclization of diphenylamines.

    Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.

Industrial Production Methods

Industrial production of phenazine derivatives often involves multicomponent approaches and the use of advanced catalytic systems to enhance yield and selectivity. The specific conditions, such as temperature, pressure, and solvent systems, are optimized based on the desired product and scale of production .

Chemical Reactions Analysis

Types of Reactions

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones .

Scientific Research Applications

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione involves its interaction with various molecular targets and pathways. The compound is known to interfere with cellular processes by generating reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This mechanism is particularly relevant in its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

    Pyocyanin: A blue pigment with antimicrobial properties.

    Chlororaphine: Known for its antitumor activity.

    Iodinin: Exhibits antioxidant properties.

    Aeruginosin A/B: Studied for its neuroprotective effects.

Uniqueness

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is unique due to its specific structural features and the combination of phenazine and naphthoquinone moieties. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione is a complex organic compound characterized by its unique molecular structure, consisting of a phenazine core fused with naphthoquinone moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C26H16N2O2
  • Molecular Weight : 388.4 g/mol

The compound's structure contributes to its biological properties, particularly its ability to interact with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Naphthoquinones, in particular, are known for their ability to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.

  • Mechanism of Action :
    • Induction of apoptosis via ROS generation.
    • Inhibition of cell cycle progression.
    • Interaction with DNA leading to cytotoxic effects.
  • Case Studies :
    • A study demonstrated that derivatives of naphthoquinones showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study utilized the National Cancer Institute (NCI) COMPARE program to analyze the activity of these compounds against a panel of 60 cancer cell lines .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Phenazine derivatives have been recognized for their ability to inhibit bacterial growth and biofilm formation.

  • Mechanism of Action :
    • Disruption of bacterial cell membranes.
    • Inhibition of biofilm formation, which is critical in chronic infections.
  • Research Findings :
    • Phenazine derivatives have been shown to exhibit activity against various bacterial strains, including those resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is essential:

Compound NameStructure TypeBiological ActivityUnique Features
7-Hydroxy-5,14-dihydronaphtho[3,2-a]phenazine-8,13-dioneNaphthoquinoneAntimicrobialHydroxy group enhances solubility
14-Phenyl-naphtho[3,2-a]phenazinePhenazine derivativeAnticancerLacks quinone functionality
LapacholNaphthoquinoneAntiparasiticNatural product from plants

This table illustrates the variations in biological activity and structural features while highlighting the uniqueness of this compound due to its specific naphthoquinone and phenazine integration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent.

  • Pharmacokinetics :
    • Studies suggest that the compound exhibits favorable absorption characteristics.
    • Metabolic pathways involve cytochrome P450 enzymes which may influence its efficacy and safety profile.
  • Toxicology :
    • Preliminary studies indicate low toxicity levels in non-cancerous cell lines; however, further investigations are required to establish a comprehensive safety profile.

Properties

CAS No.

6336-93-2

Molecular Formula

C26H16N2O2

Molecular Weight

388.4 g/mol

IUPAC Name

14-phenyl-5H-naphtho[3,2-a]phenazine-8,13-dione

InChI

InChI=1S/C26H16N2O2/c29-25-17-10-4-5-11-18(17)26(30)23-19(25)14-15-21-24(23)28(16-8-2-1-3-9-16)22-13-7-6-12-20(22)27-21/h1-15,27H

InChI Key

SFJAMILOEWDTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC4=C2C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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